

discovery and history of 4,5-Diethoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,5-Diethoxy-2-nitrobenzoic acid**

Cat. No.: **B171050**

[Get Quote](#)

An In-depth Technical Guide to **4,5-Diethoxy-2-nitrobenzoic acid**: Synthesis, Properties, and Applications

Abstract

4,5-Diethoxy-2-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic placement of ethoxy, nitro, and carboxylic acid functional groups offers a versatile scaffold for constructing heterocyclic systems and other elaborate molecular architectures. This guide provides a comprehensive overview of its historical context, a detailed examination of its synthesis, its key physicochemical properties, and its applications in modern research and development, particularly within the pharmaceutical and agrochemical sectors. A detailed, field-proven protocol for its laboratory-scale synthesis is provided, emphasizing the causal relationships between reaction parameters and outcomes to ensure methodological integrity.

Introduction: A Versatile Synthetic Building Block

In the landscape of organic synthesis, the utility of a compound is often defined by the versatility of its functional groups and its capacity to serve as a foundation for more complex structures. **4,5-Diethoxy-2-nitrobenzoic acid** (CAS No. 103796-34-5) is a prime example of such a valuable building block.^[1] Its structure features a benzene ring functionalized with two electron-donating ethoxy groups, an electron-withdrawing nitro group, and a carboxylic acid moiety. This specific arrangement makes it an important intermediate for several reasons:

- **Multiple Reactive Sites:** The carboxylic acid allows for standard transformations like esterification and amidation. The nitro group can be readily reduced to an amine, opening pathways for the synthesis of a wide array of nitrogen-containing heterocycles.
- **Modulated Reactivity:** The electronic properties of the aromatic ring are influenced by both the activating ethoxy groups and the deactivating nitro and carboxyl groups, allowing for selective chemical transformations.
- **Lipophilicity:** The presence of two ethoxy groups increases the lipophilicity of the molecule and its derivatives compared to its dimethoxy counterpart, which can be a crucial parameter in drug design and the development of agricultural chemicals.

While a singular "discovery" event for this compound is not prominent in scientific literature, its history is intrinsically linked to the broader development of nitration chemistry and the synthesis of substituted benzoic acids for industrial and pharmaceutical applications.

Physicochemical Properties

The fundamental properties of **4,5-Diethoxy-2-nitrobenzoic acid** are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	103796-34-5	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₆	-
Molecular Weight	255.22 g/mol	-
Appearance	Typically a solid powder	[1]
Purity	Commercially available up to 99%	[1]
Primary Application	Chemical synthesis intermediate	[1]
Storage	Keep away from light in a cool place	[1]

Historical Context and Synthesis Evolution

The synthesis of nitroaromatic compounds has been a cornerstone of organic chemistry since the 19th century. The preparation of substituted nitrobenzoic acids, in particular, has been driven by their utility as precursors for dyes, pharmaceuticals, and other specialty chemicals.[\[2\]](#)

The most logical and prevalent method for synthesizing **4,5-Diethoxy-2-nitrobenzoic acid** is through the electrophilic nitration of its precursor, 3,4-diethoxybenzoic acid. This reaction is analogous to the well-documented nitration of veratric acid (3,4-dimethoxybenzoic acid) to produce 4,5-dimethoxy-2-nitrobenzoic acid.[\[3\]](#)[\[4\]](#)

The Chemistry of Directed Nitration:

The outcome of the nitration reaction is governed by the directing effects of the substituents on the benzene ring:

- Ethoxy Groups (-OEt): These are powerful ortho-, para-directing and activating groups due to the resonance effect of the oxygen lone pairs.
- Carboxylic Acid Group (-COOH): This is a meta-directing and deactivating group.

In 3,4-diethoxybenzoic acid, the two ethoxy groups strongly activate the ring. The position most favorable for electrophilic attack (by the nitronium ion, NO_2^+) is ortho to one of the ethoxy groups. The C2 and C6 positions are ortho to the C1-carboxyl group, while the C2 and C5 positions are ortho to the ethoxy groups. The synergistic activation from both ethoxy groups and the steric hindrance from the adjacent carboxyl group favors nitration at the C2 position.

Detailed Synthetic Protocol

This section provides a robust, step-by-step protocol for the synthesis of **4,5-Diethoxy-2-nitrobenzoic acid** from 3,4-diethoxybenzoic acid. The methodology is designed to be self-validating by explaining the rationale behind each critical step.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4,5-Diethoxy-2-nitrobenzoic acid**.

Experimental Procedure

Objective: To synthesize **4,5-Diethoxy-2-nitrobenzoic acid** via the nitration of 3,4-diethoxybenzoic acid.

Materials:

- 3,4-diethoxybenzoic acid
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)

- Deionized water
- Crushed ice
- Ethanol (for recrystallization)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper.

Methodology:

- Reaction Vessel Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (50 mL). Place the flask in an ice-salt bath to cool the acid to 0-5 °C.
 - Expertise & Experience: Using concentrated sulfuric acid as the solvent ensures the starting material is fully protonated and dissolved, and it also serves as a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO_2^+) from nitric acid. Pre-cooling is critical to control the initial exothermic dissolution of the starting material.
- Addition of Starting Material: Slowly and portion-wise, add 3,4-diethoxybenzoic acid (10.0 g) to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during the addition to prevent premature side reactions. Stir until all solids have dissolved.
- Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (5.0 mL) to concentrated sulfuric acid (10.0 mL). Cool this mixture in an ice bath.
 - Trustworthiness: A pre-mixed and cooled nitrating agent (nitronium sulfate in sulfuric acid) allows for a more controlled addition and helps maintain the low reaction temperature, which is paramount for selectivity and safety.
- Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of 3,4-diethoxybenzoic acid over 30-45 minutes. The internal temperature of the reaction must be rigorously maintained between 0 °C and 5 °C.

- Causality: Low temperature is crucial to prevent over-nitration (dinitration) and oxidative degradation of the electron-rich aromatic ring, which can be caused by the strongly oxidizing conditions. Slow, dropwise addition prevents localized temperature spikes.
- Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
- Product Precipitation (Quenching): Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice (approx. 200 g) with vigorous stirring. A precipitate will form.
 - Expertise & Experience: Pouring the acidic mixture onto ice is a standard quenching procedure that serves two purposes: it rapidly halts the reaction and dilutes the sulfuric acid, causing the organic product, which is insoluble in water, to precipitate out.
- Isolation and Purification: a. Collect the solid product by vacuum filtration using a Buchner funnel. b. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids. c. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.

Applications in Research and Drug Development

4,5-Diethoxy-2-nitrobenzoic acid is primarily a synthetic intermediate, not an end-product. Its value lies in its ability to be transformed into more complex molecules with potential biological activity.

- Pharmaceutical Synthesis: The ethyl ester of this acid, 4,5-diethoxy-2-nitrobenzoic acid ethyl ester, is noted for its use as an intermediate in synthesizing pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.^{[5][6]} The core structure can be elaborated into various heterocyclic systems that are common motifs in drug discovery.
- Agrochemical Development: The compound's derivatives have also found applications in formulating agrochemicals, such as pesticides and herbicides.^[5] The diethoxy substitution can enhance the compound's solubility and stability within these formulations.

- **Heterocyclic Chemistry:** Analogous to other versatile building blocks like 4-Chloro-2-fluoro-5-nitrobenzoic acid, this molecule is an excellent starting point for synthesizing fused nitrogenous heterocycles like benzimidazoles and quinoxalinones, which are significant scaffolds in medicinal chemistry.^[7] The reduction of the nitro group to an amine, followed by intramolecular cyclization with the carboxylic acid (or its derivative), is a common and powerful strategy.
- **Organic Synthesis:** In a broader sense, it serves as a valuable tool for creating diverse derivatives, allowing researchers to explore new chemical reactions and construct libraries of compounds for screening purposes.^[5]

Conclusion

4,5-Diethoxy-2-nitrobenzoic acid stands out as a highly functionalized and versatile building block in organic synthesis. While it lacks a singular, celebrated discovery, its importance is firmly established through its synthetic accessibility and its role as a precursor to a wide range of complex molecules. The well-understood principles of electrophilic aromatic substitution allow for its efficient and selective synthesis. For researchers in drug development and materials science, this compound offers a reliable and adaptable scaffold, enabling the construction of novel molecular architectures with tailored properties.

References

- Kamm, O., & Matthews, A. O. (n.d.). p-NITROBENZOIC ACID. *Organic Syntheses Procedure*.
- Emerson, W. S., & Heimsch, R. A. (1954). U.S. Patent No. 2,695,311. Washington, DC: U.S.
- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
- goods.com. (n.d.). 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester.
- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
- FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
- PubMed. (1999, April). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine.
- HMDB. (2013, February 26). Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763).
- Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis.
- Khodaei, M. M., Khosropour, A. R., & Moghanian, H. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Iranian Chemical Society, 4(3), 336-339.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis Novel Organog Reagent of 2-[2 — (5-Nitro thiazolyl)azo]-4,6-dimethoxy benzoic acid (NTADMBA) and Applied it as antioxidants. International Journal of Drug Design and Discovery, 3(3), 815-819.
- Sharma, S., et al. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current medicinal chemistry, 28(42), 9034–9054.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4,5-Diethoxy-2-Nitrobenzoic Acid, CasNo.103796-34-5 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 2. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 7. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and history of 4,5-Diethoxy-2-nitrobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b171050#discovery-and-history-of-4-5-diethoxy-2-nitrobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com